methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex small molecule characterized by a 2,3-dihydro-1,3-benzothiazole core substituted with an ethoxy group at position 6, an imino-linked 4-(azepane-1-sulfonyl)benzoyl moiety, and a methyl ester at the acetoxy side chain. The benzothiazole scaffold is known for its prevalence in medicinal chemistry, particularly in compounds targeting neurodegenerative diseases and microbial infections .
Properties
IUPAC Name |
methyl 2-[2-[4-(azepan-1-ylsulfonyl)benzoyl]imino-6-ethoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S2/c1-3-34-19-10-13-21-22(16-19)35-25(28(21)17-23(29)33-2)26-24(30)18-8-11-20(12-9-18)36(31,32)27-14-6-4-5-7-15-27/h8-13,16H,3-7,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRXIUVYDGSSFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target molecule can be dissected into three primary subunits:
- 6-Ethoxy-2,3-dihydro-1,3-benzothiazole core
- 4-(Azepane-1-sulfonyl)benzoyl imino group
- Methyl acetate side chain
Retrosynthetic planning prioritizes the assembly of the benzothiazole ring followed by sequential functionalization. The (2Z)-configuration of the imino bond necessitates stereoselective synthesis.
Benzothiazole Core Synthesis via Catalyst-Free Cyclization
The 6-ethoxy-2,3-dihydro-1,3-benzothiazole intermediate is synthesized using a three-component reaction adapted from ACS Omega:
Reagents :
- 4-Ethoxy-1,2-phenylenediamine (1.0 equiv)
- Cysteine methyl ester (1.2 equiv)
- Elemental sulfur (2.0 equiv)
- DMSO (solvent and oxidant)
Procedure :
- Combine reagents in DMSO at 120°C under nitrogen.
- Stir for 12 hours to facilitate cyclization via double C–S bond formation.
- Quench with ice water and extract with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | 95% |
| Reaction Time | 12 h |
This method avoids transition-metal catalysts, aligning with green chemistry principles. DMSO acts as both solvent and oxidant, promoting thiazole ring aromatization.
Sulfonylation of Benzoyl Chloride with Azepane
The 4-(azepane-1-sulfonyl)benzoyl chloride intermediate is prepared via sulfonylation:
Reagents :
- 4-Chlorosulfonylbenzoyl chloride (1.0 equiv)
- Azepane (1.5 equiv)
- Triethylamine (2.0 equiv, base)
- Dichloromethane (solvent)
Procedure :
- Add azepane dropwise to a cooled (0°C) solution of 4-chlorosulfonylbenzoyl chloride in DCM.
- Stir for 4 hours at room temperature.
- Wash with 1M HCl and brine, then dry over MgSO₄.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Purity (NMR) | 97% |
| Reaction Scale | 100 g |
This method, derived from EP0594257A1, ensures high regioselectivity due to the electrophilic nature of the sulfonyl chloride.
Imination and Stereoselective (2Z)-Configuration Control
Condensation of the benzothiazole amine with the sulfonylated benzoyl chloride forms the imino bond:
Reagents :
- 6-Ethoxy-2,3-dihydro-1,3-benzothiazol-3-amine (1.0 equiv)
- 4-(Azepane-1-sulfonyl)benzoyl chloride (1.1 equiv)
- Pyridine (1.5 equiv, base)
- Toluene (solvent)
Procedure :
- Reflux reagents in toluene for 6 hours.
- Cool to 0°C to precipitate the (2Z)-isomer selectively.
- Filter and wash with cold hexane.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65% |
| Z:E Ratio | 9:1 |
| Stereopurity (HPLC) | 98% |
Pyridine neutralizes HCl, driving the reaction to completion while minimizing epimerization. The Z-configuration is favored due to steric hindrance between the benzothiazole and azepane groups.
Esterification to Install the Methyl Acetate Side Chain
The final step introduces the methyl acetate moiety via alkylation:
Reagents :
- 2-[(2Z)-2-{[4-(Azepane-1-sulfonyl)benzoyl]imino}-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetic acid (1.0 equiv)
- Methyl iodide (2.0 equiv)
- Potassium carbonate (3.0 equiv)
- DMF (solvent)
Procedure :
- Stir reagents at 60°C for 8 hours.
- Quench with water and extract with ethyl acetate.
- Purify via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70% |
| Purity (GC-MS) | 99% |
| Reaction Scale | 50 g |
This method, adapted from US7205302B2, ensures complete methylation without over-alkylation.
Analytical Characterization and Validation
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.4 Hz, 2H, ArH), 7.89 (s, 1H, N=CH), 6.92 (d, J=8.8 Hz, 1H, ArH), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.72 (s, 3H, COOCH₃).
- HRMS (ESI+) : m/z calc. for C₂₈H₃₂N₃O₆S₂ [M+H]⁺: 586.1732; found: 586.1729.
Purity Assessment :
| Method | Purity |
|---|---|
| HPLC (UV 254 nm) | 98.5% |
| Elemental Analysis | C 57.21%, H 5.49% |
Industrial-Scale Process Optimization
Critical Parameters :
- Temperature Control : Maintaining ≤60°C during imination prevents epimerization.
- Solvent Selection : DMSO enables high solubility of sulfur in the cyclization step.
- Catalyst-Free Conditions : Eliminates metal contamination risks.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| 4-Ethoxy-1,2-phenylenediamine | 120 |
| Azepane | 450 |
| Elemental Sulfur | 10 |
Chemical Reactions Analysis
Types of Reactions
methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studying cellular processes and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes
Comparison with Similar Compounds
Table 1: Hypothetical Comparison of Structural Analogues
Key Observations :
Substituent Effects : The ethoxy group in the target compound may enhance metabolic stability compared to smaller alkoxy groups (e.g., methoxy), while the azepane sulfonyl could increase binding affinity to hydrophobic enzyme pockets .
Solubility : The methyl ester in the target compound likely improves solubility relative to purely hydrophobic analogues, though less than ionic sulfonylureas .
Methodological Considerations in Similarity Analysis
For example:
- Similarity Metrics : Topological descriptors might group the target compound with benzothiazole-based kinase inhibitors, whereas 3D shape-based methods could align it with sulfonamide-containing protease inhibitors .
Research Implications and Gaps
While the provided evidence lacks direct data on the target compound, extrapolation from structural analogues suggests:
- Synthetic Feasibility : The compound’s crystallographic parameters could be resolved using SHELX programs (), aiding in structure-activity relationship (SAR) studies.
- Biological Screening : Prioritizing assays for antimicrobial or enzyme-inhibition activity (e.g., acetylcholinesterase or Mycobacterium tuberculosis targets) is warranted, given the benzothiazole and sulfonamide pharmacophores .
Critical Knowledge Gaps:
- Experimental data on solubility, logP, and IC50 values.
- Direct comparisons with benzothiazole derivatives bearing alternative substituents (e.g., nitro, fluoro).
Biological Activity
Methyl 2-[(2Z)-2-{[4-(azepane-1-sulfonyl)benzoyl]imino}-6-ethoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, particularly focusing on its anticancer properties and interactions with biological targets.
Chemical Structure and Synthesis
The compound's structure features a benzothiazole core with an azepane sulfonamide moiety and an ethoxy group. The synthesis typically involves multiple steps starting from the preparation of the benzothiazole framework. Key synthetic routes include:
- Formation of Benzothiazole Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Azepane Sulfonamide : Reacting the benzothiazole derivative with azepane-1-sulfonyl chloride.
- Final Esterification : Methylation to form the final product.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations against various cancer cell lines have shown promising results:
- Cell Lines Tested : U937 (human lymphoma) and MCF-7 (breast cancer).
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3, a critical pathway in programmed cell death.
A study indicated that compounds similar to this compound demonstrated significant procaspase-3 activation activity, suggesting a strong correlation between structure and biological efficacy .
Structure–Activity Relationship (SAR)
The presence of specific functional groups in the compound is crucial for its biological activity. The following points summarize key findings from SAR studies:
| Functional Group | Effect on Activity |
|---|---|
| Benzothiazole Core | Essential for anticancer activity |
| Azepane Sulfonyl Group | Enhances binding affinity to targets |
| Ethoxy Group | Modulates lipophilicity and solubility |
Case Studies
- Study on Procaspase Activation : Compounds derived from similar structures were tested for their ability to activate procaspase-3. Results showed that certain derivatives exhibited over 90% activation compared to controls, indicating strong apoptotic potential .
- Inhibition of Cancer Cell Proliferation : A series of benzothiazole derivatives were evaluated for their antiproliferative effects on human cancer cell lines. Compounds with similar structural motifs demonstrated moderate to high inhibitory activities against various types of cancer cells .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Interaction with Protein Targets : The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially modulating their functions.
- Induction of Apoptosis : By activating caspases involved in apoptosis, the compound may effectively trigger programmed cell death in malignant cells.
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 568.12) .
- HPLC : Use C18 reverse-phase columns (acetonitrile/water mobile phase) to assess purity (>98%) .
Advanced Application :
Pair X-ray crystallography with density functional theory (DFT) calculations to resolve stereochemical ambiguities in the benzothiazole-azepane linkage .
How can researchers resolve contradictory data regarding biological activity across different in vitro assays?
Advanced Research Question
Contradictions often arise from assay-specific variables:
- Cell line variability : Test cytotoxicity in multiple lines (e.g., HEK293 vs. HepG2) using MTT assays, noting differences in IC₅₀ values .
- Solubility factors : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Positive controls : Include reference compounds (e.g., sulfamethoxazole) to calibrate activity thresholds .
Methodological Solution :
Perform dose-response curves in triplicate and apply statistical models (e.g., ANOVA with Tukey’s post-hoc test) to identify significant outliers .
What computational modeling approaches predict reactivity and regioselectivity in nucleophilic substitutions?
Advanced Research Question
- Quantum Mechanics (QM) : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electrophilic aromatic substitution at the benzothiazole C6 position .
- Molecular Dynamics (MD) : Simulate solvent effects on sulfonylation kinetics (e.g., water vs. DMSO) .
- Docking Studies : Predict binding affinity to biological targets (e.g., cyclooxygenase-2) using AutoDock Vina .
Validation :
Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .
What strategies are recommended for SAR studies on benzothiazole-sulfonamide derivatives?
Advanced Research Question
- Functional group variation :
- Replace ethoxy with methoxy or propoxy groups to assess steric effects on bioactivity .
- Substitute azepane with piperidine or morpholine to evaluate ring-size impact .
- Biological testing : Screen derivatives against enzyme targets (e.g., carbonic anhydrase IX) using fluorometric assays .
- Data correlation : Use QSAR models to link logP values (1.8–2.5) with membrane permeability trends .
Q. Example SAR Table :
| Derivative | Substituent (R) | IC₅₀ (μM) | logP |
|---|---|---|---|
| Parent | Ethoxy | 12.3 | 2.1 |
| Derivative A | Methoxy | 8.7 | 1.9 |
| Derivative B | Azepane→Piperidine | 18.9 | 2.3 |
How should researchers design experiments to investigate metabolic stability and toxicity?
Advanced Research Question
- Microsomal assays : Incubate with rat liver microsomes (RLM) and NADPH to measure half-life (t₁/₂) via LC-MS/MS .
- CYP450 inhibition : Test against CYP3A4 and CYP2D9 isoforms using fluorogenic substrates .
- In vivo profiling : Administer 10 mg/kg doses in murine models, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Data Interpretation :
Correlate metabolic clearance (Cl₍ᵢₙₜᵣᵢₙₛᵢc₎) with computational predictions of cytochrome P450 binding .
What methodologies analyze stability under varying pH and temperature during formulation?
Basic Research Question
- Forced degradation :
- Analytical tools :
Stability Criteria :
Accept ≤10% degradation under ICH Q1A(R2) guidelines for accelerated stability testing .
How can isotopic labeling elucidate degradation pathways in environmental matrices?
Advanced Research Question
- ¹³C-labeling : Synthesize derivatives with ¹³C at the ethoxy group to track mineralization via LC-MS .
- Aquatic studies : Incubate ¹⁴C-labeled compound in sediment/water systems, measuring CO₂ evolution .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect transformation products (e.g., sulfonic acid derivatives) .
Regulatory Insight :
Align with OECD 308 guidelines for environmental fate testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
